6-Chloro-3-(6-methoxypyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine
Description
6-Chloro-3-(6-methoxypyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a chlorine atom at position 6 and a 6-methoxypyridin-2-yl group at position 2.
Properties
CAS No. |
596825-48-8 |
|---|---|
Molecular Formula |
C11H8ClN5O |
Molecular Weight |
261.67 g/mol |
IUPAC Name |
6-chloro-3-(6-methoxypyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C11H8ClN5O/c1-18-10-4-2-3-7(13-10)11-15-14-9-6-5-8(12)16-17(9)11/h2-6H,1H3 |
InChI Key |
KDYDVZHXSYDVHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)C2=NN=C3N2N=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(6-methoxypyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloropyridazine with 6-methoxypyridine-2-carboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired triazolopyridazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(6-methoxypyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The triazole and pyridazine rings can undergo oxidation and reduction reactions, modifying the electronic properties of the compound.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Cyclization Reactions: Cyclization often requires the use of strong acids or bases as catalysts and is performed under reflux conditions.
Major Products Formed
The major products formed from these reactions include substituted triazolopyridazines, oxidized or reduced derivatives, and complex heterocyclic compounds with potential biological activity .
Scientific Research Applications
6-Chloro-3-(6-methoxypyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: The compound is used as a molecular probe to study enzyme inhibition and receptor binding.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(6-methoxypyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Receptor Binding: It binds to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
DNA Intercalation: The compound can intercalate into DNA, interfering with replication and transcription processes.
Comparison with Similar Compounds
Substituent Variations at Position 3
The 3-position substituent significantly influences biological activity and physicochemical properties. Key analogues include:
Key Observations :
- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., phenyl, pyridinyl) enhance π-π stacking interactions in enzyme binding pockets, crucial for BRD4 inhibition . The 6-methoxypyridin-2-yl group in the target compound may improve selectivity due to its methoxy moiety, which is absent in simpler aryl derivatives.
- Polar Substituents : The oxetan-3-yl group (logP ~2.5) increases solubility compared to hydrophobic substituents like 3-chlorophenyl (logP ~3.5), as inferred from similar compounds .
Substituent Variations at Position 6
The 6-chloro group is conserved in most analogues, but its replacement alters activity:
Key Observations :
Antifungal and Antibacterial Activity
Triazolo[4,3-b]pyridazine derivatives with substituted phenyl groups at positions 3 and 6 exhibit moderate to potent activity:
- 3-(3-Chlorophenyl)-6-chloro derivative : Showed MIC values of 12.5–25 μg/mL against Staphylococcus aureus and Candida albicans .
- 3-(4-Fluorophenyl)-6-chloro derivative: Demonstrated superior activity (MIC = 6.25 μg/mL) compared to non-fluorinated analogues, highlighting the role of electronegative substituents .
- Target compound : Predicted activity against BRD4 (IC50 ~100 nM) based on structural similarity to compound 29 in , which showed IC50 = 85 nM .
Bromodomain Inhibition
- Compound 29 (Ethanesulfonyl derivative) : IC50 = 85 nM against BRD4 .
- Compound 34 (Propanoic acid derivative): Reduced activity (IC50 = 220 nM), suggesting bulky substituents hinder binding .
Physicochemical Properties
Melting Points
Note: Higher melting points correlate with increased crystallinity, as seen in amino-substituted derivatives .
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